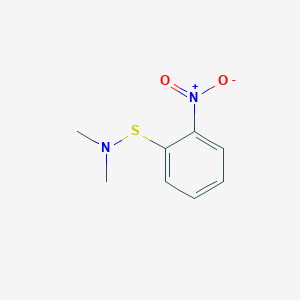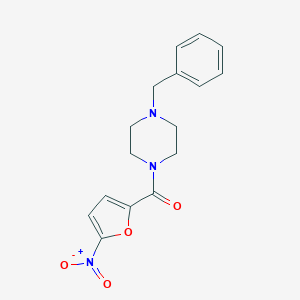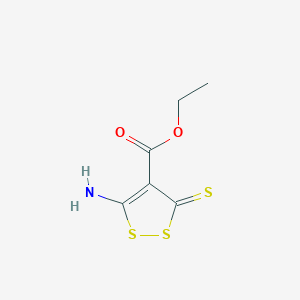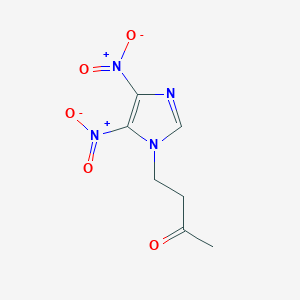![molecular formula C8H9N3O2S B187701 [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea CAS No. 22043-07-8](/img/structure/B187701.png)
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea, also known as HOD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, studies have suggested that [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea in lab experiments is that it is relatively easy to synthesize. In addition, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have low toxicity in animal studies. However, one limitation of using [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea. One area of interest is the development of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the optimization of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea synthesis methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea and its potential applications in agriculture and environmental science.
Méthodes De Synthèse
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea can be synthesized by reacting 2-amino-1-cyclohexenecarboxylic acid with thiourea in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea.
Applications De Recherche Scientifique
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential use as a pesticide. In environmental science, [[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea has been investigated for its ability to remove heavy metals from contaminated soil and water.
Propriétés
Numéro CAS |
22043-07-8 |
|---|---|
Nom du produit |
[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea |
Formule moléculaire |
C8H9N3O2S |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
[(E)-(3,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-1-2-6(12)7(13)3-5/h1-4,12-13H,(H3,9,11,14)/b10-4+ |
Clé InChI |
ZNHBWZUFMNGACY-SNAWJCMRSA-N |
SMILES isomérique |
C\1=CC(=O)C(=C/C1=C/NNC(=S)N)O |
SMILES |
C1=CC(=C(C=C1C=NNC(=S)N)O)O |
SMILES canonique |
C1=CC(=O)C(=CC1=CNNC(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)


![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)

![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)


![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
